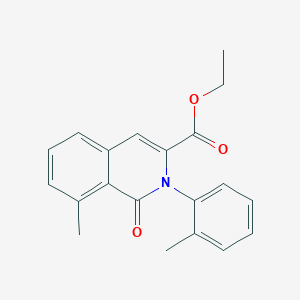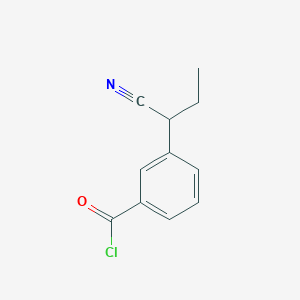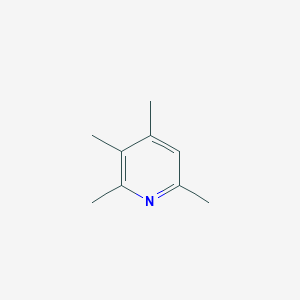
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of o-toluidine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, known for its basic structure and biological activities.
Quinoline: A similar heterocyclic compound with a nitrogen atom in a different position, also known for its diverse biological activities.
Indole: Another heterocyclic compound with a similar structure, widely studied for its pharmacological properties.
Uniqueness
8-Methyl-1-oxo-2-o-tolyl-1,2-dihydro-isoquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both keto and ester functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl 8-methyl-2-(2-methylphenyl)-1-oxoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19NO3/c1-4-24-20(23)17-12-15-10-7-9-14(3)18(15)19(22)21(17)16-11-6-5-8-13(16)2/h5-12H,4H2,1-3H3 |
Clave InChI |
GJBBHXHTPJIZBU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=CC=CC(=C2C(=O)N1C3=CC=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13966240.png)










![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
